

Physicochemical properties of technical grade Cycloxydim

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Compound of Interest

Compound Name: Cycloxydim

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An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Cycloxydim

Introduction

Cycloxydim is a post-emergence systemic herbicide belonging to the cyclohexanedione oxime chemical class.[1][2] It is primarily utilized for the control of annual and perennial grass weeds in a wide variety of broad-leaved agricultural and horticultural crops, such as sugar beet, oilseed rape, potatoes, and vegetables.[2][3][4] The herbicidal activity of **cycloxydim** stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][5] This enzyme catalyzes the initial committed step in the de novo biosynthesis of fatty acids in the chloroplasts of susceptible grass species.[1][5] By disrupting lipid formation, **cycloxydim** effectively halts plant growth, leading to the death of the targeted grass weeds while leaving broad-leaved crops unharmed.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade **cycloxydim**, detailed experimental protocols for their determination, and a visualization of its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Physicochemical Properties

The technical grade active ingredient is described as a yellow paste or dark brown oil above its melting point, with a moderate or weak aromatic odor.[1][6] The pure active ingredient is a colorless and odorless solid.[1]

General Properties

A summary of the key identifying and physical properties of **cycloxydim** is presented below.

Property	Value	Source
IUPAC Name	(5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one	[1]
CAS Number	101205-02-1	[1][3]
Molecular Formula	C ₁₇ H ₂₇ NO ₃ S	[1][3]
Molecular Weight	325.5 g/mol	[6][7]
Physical Form	Colorless, odorless crystals (pure); Yellow-beige crystals or dark brown oil (technical)	[6]
Melting Point	37.1 - 41.2 °C	[1][5]
Boiling Point	Decomposes before boiling; an endothermic effect is observed around 200 °C.[1][5]	[1][5]
Density	1.12 - 1.165 g/cm ³ (at 20 °C)	[1][6]
Vapor Pressure	<0.01 mPa (1.0 x 10 ⁻⁵ Pa) at 20 °C	[1][6]
Flash Point	119 °C (technical grade)	[6]
Dissociation Constant (pKa)	~4.17	[5][6]
Henry's Law Constant	6.1 x 10 ⁻⁸ kPa·m ³ /mol (6.14 x 10 ⁻⁵ Pa·m ³ /mol) at 20 °C	[1][5]

Solubility and Partition Coefficient

Cycloxydim is a weak acid with low water solubility under neutral and acidic conditions, but its solubility increases in basic environments.^[1] It is highly soluble in most organic solvents.^[1]

Property	Value	Conditions	Source
Solubility in Water	40 - 53 mg/L	20 °C, pH 7	[5][6]
5.3 g/100g (as sodium salt)	20 °C, pH 10.7 (50% w/w pure ai is soluble)	[1]	
Solubility in Organic Solvents (g/kg)	>1000	20 °C	[6]
Acetone	>1000	20 °C	
Dichloromethane	>1000	20 °C	
Ethanol	>1000	20 °C	
Toluene	>1000	20 °C	
n-Hexane	29	20 °C	
Octanol-Water Partition Coefficient (log K _{ow})	~1.36	pH 7, 25 °C	[5][6]

Stability

Technical **cycloxydim** is stable for at least one year at room temperature but is unstable above 30 °C and decomposes at approximately 127 °C. Residues in fortified plant matrices are stable for at least 2 years when stored at -20 °C.

Experimental Protocols

Standardized international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and the EEC (European Economic Community), are typically employed to determine the physicochemical properties of chemical substances like **cycloxydim**.

Determination of Melting Point (OECD 102 / EEC A1)

This protocol determines the temperature at which a substance transitions from a solid to a liquid state.

- Apparatus: A capillary tube melting point apparatus is commonly used.
- Procedure: A small, finely powdered sample of technical grade **cycloxydim** is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate.
- Measurement: The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the substance becomes completely liquid.^[1] Differential Scanning Calorimetry (DSC) can also be used, which measures the heat flow to the sample as a function of temperature.^[1]

Determination of Octanol-Water Partition Coefficient (log K_{ow}) (OECD 107 / Shake-Flask Method)

This method measures a substance's lipophilicity, which is crucial for predicting its environmental fate and bioaccumulation potential.^[8]

- Preparation: Solutions of **cycloxydim** are prepared in n-octanol and water, which have been mutually saturated.
- Equilibration: A volume of the n-octanol solution and a volume of the water are placed in a vessel and shaken mechanically until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.
- Analysis: The concentration of **cycloxydim** in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration of **cycloxydim** in the n-octanol phase to its concentration in the aqueous phase. The result is expressed as its base-10 logarithm (log K_{ow}).

Analytical Method for Residue Analysis (LC-MS/MS)

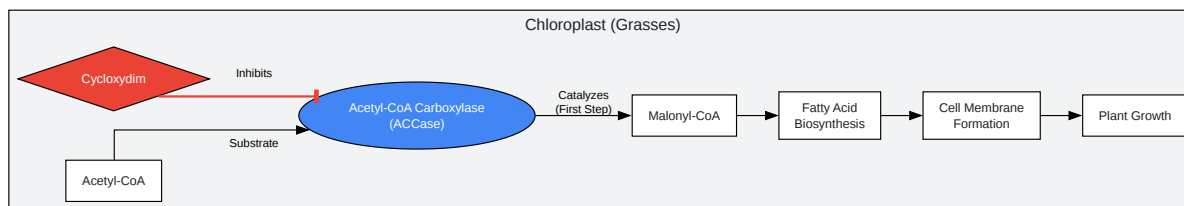
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantification of **cycloxydim** residues in various matrices, such as crops.[9]

- **Extraction:** The sample (e.g., sweet pepper tissue) is homogenized and extracted with an organic solvent like acetonitrile, often with the addition of salts (e.g., NaCl, MgSO₄) in a process known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9]
- **Cleanup:** The extract may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
- **Chromatographic Separation:** The cleaned extract is injected into an HPLC system. A C18 column is typically used to separate **cycloxydim** from other compounds in the extract based on its polarity. The mobile phase often consists of a mixture of acetonitrile and water with an additive like formic acid.[10]
- **Detection and Quantification:** The separated components elute from the column and enter the mass spectrometer. **Cycloxydim** is ionized (e.g., via electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

Visualizations

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Cycloxydim's herbicidal effect is achieved by targeting a critical metabolic pathway in grasses. The following diagram illustrates how **cycloxydim** disrupts the biosynthesis of fatty acids.

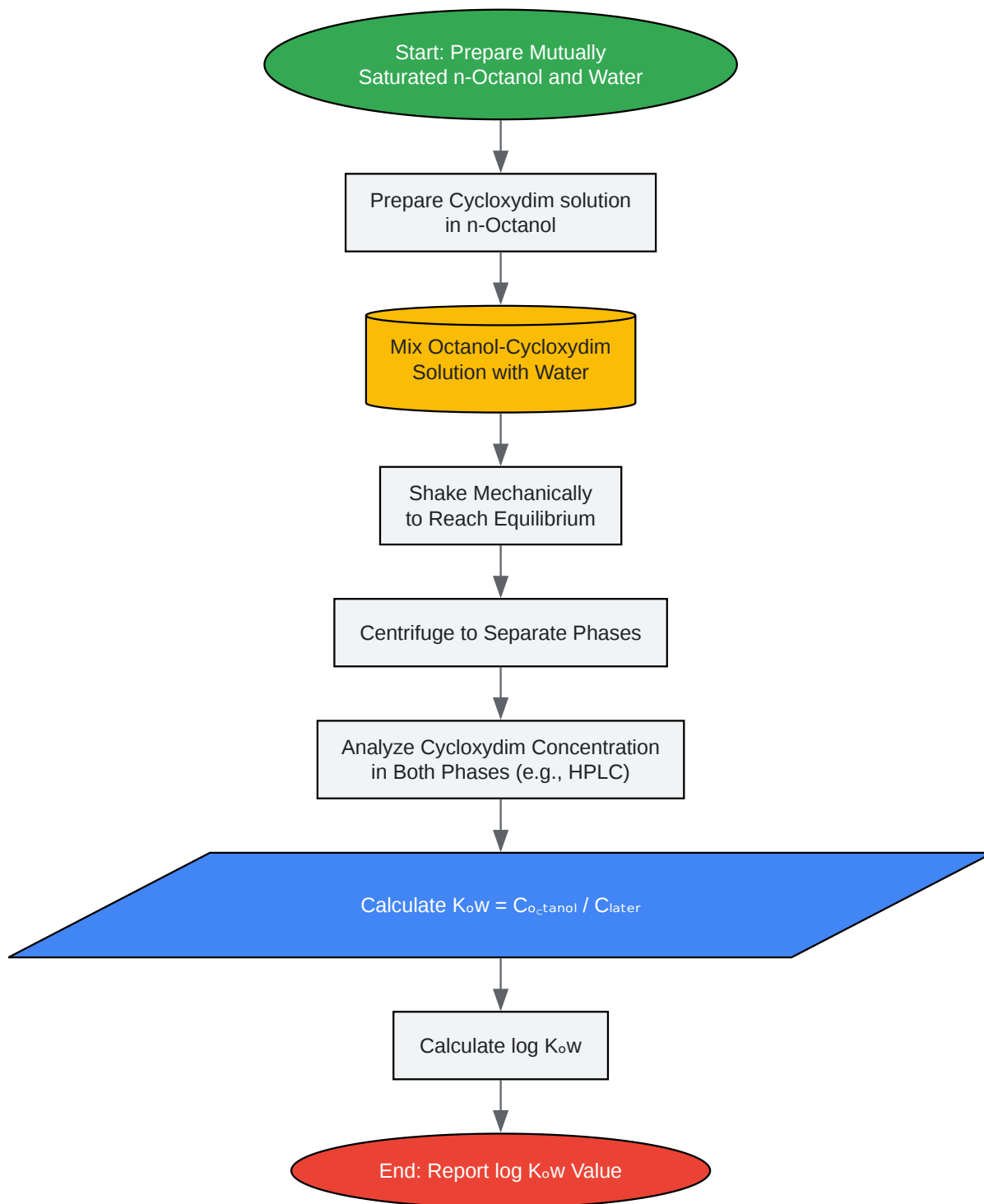


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Caption: Mechanism of action of **Cycloxydim** via inhibition of the ACCase enzyme in grass chloroplasts.

Experimental Workflow: Shake-Flask Method for log K_{ow}

The determination of the octanol-water partition coefficient is a fundamental experiment in characterizing a chemical's behavior. The diagram below outlines the standardized shake-flask protocol.



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Caption: Generalized workflow for determining the log K_{ow} of **Cycloxydim** using the shake-flask method.

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